![molecular formula C15H20N2OS B2527010 (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865544-60-1](/img/structure/B2527010.png)
(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
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Overview
Description
The compound (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and are often explored for their potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds studied within these papers, such as the presence of a benzothiazole scaffold and an amide group.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. In the context of the provided papers, a microwave-assisted facile synthesis was employed to create a series of novel benzamide derivatives containing a thiadiazole scaffold . This method is solvent-free and offers a rapid and efficient route to synthesize such compounds. Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques confirm the presence of functional groups and the overall molecular framework. The molecular docking study mentioned in the first paper could also provide insights into the conformational preferences and potential interactions of this compound with biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The papers provided do not directly discuss the properties of this compound, but they do mention the evaluation of ADMET properties for a series of synthesized compounds, indicating good oral drug-like behavior . Additionally, the second paper discusses a benzamide derivative with potent inhibitory activity and favorable pharmacokinetic properties . These insights suggest that similar compounds may possess desirable physical and chemical properties for drug development.
Relevant Case Studies
The first paper presents a case study where synthesized benzamide derivatives were evaluated for their anticancer activity against various human cancer cell lines, showing promising results . The second paper discusses the biological evaluation of a potent inhibitor of stearoyl-CoA desaturase-1, which is a key enzyme in fatty acid metabolism . These case studies highlight the potential therapeutic applications of benzothiazole derivatives and provide a context for the possible uses of this compound in medical research.
Scientific Research Applications
Cancer Research :
- Thiazolides, a class including compounds related to the one , have shown efficacy in inducing cell death in colon carcinoma cell lines (Brockmann et al., 2014).
- N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide and its analogues have been evaluated for their role in correcting defective cellular processing related to cystic fibrosis (Yu et al., 2008).
- Thieno[2,3‐d]pyrimidines, another related group, showed potential as specific antitumor agents (Aly et al., 2010).
- A study designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer evaluation (Ravinaik et al., 2021).
Chemical Synthesis and Analysis :
- A study reported on the hydrolysis of pivalamide, a functional group in the compound of interest, using Fe(NO3)3 in MeOH (Bavetsias et al., 2004).
- Another research focused on the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which are structurally similar to the compound (Saeed, 2009).
Analytical and Biochemical Studies :
- The identification of metabolites of a related compound, KRO-105714, was performed in human liver microsomes, highlighting its metabolic pathway (Song et al., 2014).
- Quantum chemical modeling, spectroscopic studies, and nonlinear optical analyses were conducted on azo derivatives of a related chemical structure (Huo et al., 2021).
Mechanism of Action
Mode of Action
It is known that the compound contains a benzothiazole ring, which is a common structural motif in many biologically active compounds . This suggests that (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide may interact with its targets through similar mechanisms, potentially involving intermolecular π–π overlap .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.
Safety and Hazards
Future Directions
Given the diverse biological activities of benzo[d]thiazol derivatives, future research could focus on the development of new derivatives with improved activity and selectivity. Additionally, further studies on the mechanisms of action could lead to the development of more effective therapeutic agents .
properties
IUPAC Name |
N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-6-17-11-8-7-10(2)9-12(11)19-14(17)16-13(18)15(3,4)5/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYAPVFDAYMUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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